2-(5-PHENYL-[1,2,3]TRIAZOL-1-YL)-ETHYLAMINE 2-(5-PHENYL-[1,2,3]TRIAZOL-1-YL)-ETHYLAMINE
Brand Name: Vulcanchem
CAS No.: 1187927-22-5
VCID: VC13452867
InChI: InChI=1S/C10H12N4/c11-6-7-14-10(8-12-13-14)9-4-2-1-3-5-9/h1-5,8H,6-7,11H2
SMILES: C1=CC=C(C=C1)C2=CN=NN2CCN
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol

2-(5-PHENYL-[1,2,3]TRIAZOL-1-YL)-ETHYLAMINE

CAS No.: 1187927-22-5

Cat. No.: VC13452867

Molecular Formula: C10H12N4

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

2-(5-PHENYL-[1,2,3]TRIAZOL-1-YL)-ETHYLAMINE - 1187927-22-5

Specification

CAS No. 1187927-22-5
Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
IUPAC Name 2-(5-phenyltriazol-1-yl)ethanamine
Standard InChI InChI=1S/C10H12N4/c11-6-7-14-10(8-12-13-14)9-4-2-1-3-5-9/h1-5,8H,6-7,11H2
Standard InChI Key OVHIXCHBFOBLJY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CN=NN2CCN
Canonical SMILES C1=CC=C(C=C1)C2=CN=NN2CCN

Introduction

Structural and Physical Properties

Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₂N₄, with a molecular weight of 188.23 g/mol and a calculated logP of 2.009 (indicating moderate lipophilicity) . Key structural features include:

  • A 1,2,3-triazole ring with three nitrogen atoms.

  • A phenyl substituent at position 5 of the triazole.

  • An ethylamine chain linked to the triazole’s N1 position.

PropertyValue/DescriptionSource
CAS Number1187927-22-5
Molecular FormulaC₁₀H₁₂N₄
Molecular Weight188.23 g/mol
LogP2.009
IUPAC Name2-(5-Phenyl-1H-1,2,3-triazol-1-yl)ethanamine

Tautomerism and Stability

The 1,2,3-triazole ring exhibits aromatic stability, with delocalized π-electrons across the ring. The phenyl group at position 5 contributes to electronic resonance, enhancing stability. The ethylamine side chain introduces hydrogen-bonding potential, which may influence solubility and bioavailability .

Synthesis and Reaction Pathways

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis of 2-(5-phenyl- triazol-1-yl)-ethylamine relies on click chemistry, a modular and selective method. The general protocol involves:

  • Azide preparation: Phenylacetylene is converted to a terminal alkyne.

  • Triazole ring formation: Reaction with 5-phenyl-1,2,3-triazole-azide under Cu(I) catalysis .

Key advantages of CuAAC include high yields, minimal side products, and compatibility with diverse functional groups .

Alternative Synthetic Routes

While CuAAC dominates, other methods include:

  • Organocatalytic approaches: Using bases like Cs₂CO₃ or tBuOK for triazole formation, though less common for 1,2,3-triazoles .

  • Multicomponent reactions: Integration with propargyl bromide or thiosemicarbazide to generate intermediates .

Biological and Pharmacological Relevance

Applications in Medicinal Chemistry

ApplicationRationaleExample Compounds
Kinase inhibitorsTriazole acts as a bioisostere for amidesPF-04217903 (c-Met inhibitor)
Anticancer agentsTargeting cdc25A phosphatasesN-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine
Antiviral therapeuticsInterfering with viral replication proteinsCuAAC-derived triazole hybrids

Material Science Uses

The compound’s triazole-phenyl-ethylamine structure may enable:

  • Coordination polymers: Leveraging nitrogen atoms for metal binding.

  • Fluorescent probes: Tuning emission via phenyl conjugation .

Research Findings and Challenges

Key Studies

  • Click Chemistry Optimization:

    • Catalyst efficiency: Cu(I) complexes (e.g., CuSO₄/sodium ascorbate) achieve >90% yields in aqueous media .

    • Regioselectivity: Exclusive formation of 1,4-disubstituted triazoles under CuAAC conditions .

  • SAR (Structure-Activity Relationship):

    • Phenyl substitution: Enhances lipophilicity and target binding affinity.

    • Ethylamine chain: Facilitates solubility and hydrogen bonding with biomolecules .

Unresolved Questions

  • Metabolic stability: Limited data on in vivo degradation pathways.

  • Toxicity profile: Requires acute and chronic toxicity testing.

Future Directions

Targeted Modifications

  • Functional group substitution: Introducing halogens or heterocycles to modulate bioactivity.

  • Polymer conjugation: Enhancing delivery via polymeric carriers.

Industrial Applications

  • Pharmaceutical intermediates: Scaffolding kinase inhibitors or antivirals.

  • Sensors: Fluorescent triazole-phenyl hybrids for metal ion detection .

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